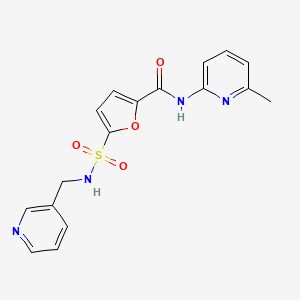
N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to possess various biological activities and has been extensively studied for its potential use in treating various diseases.
Applications De Recherche Scientifique
Antiprotozoal Agents
One area of application for related compounds involves the development of antiprotozoal agents. For example, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens such as T. b. rhodesiense and P. falciparum, indicative of their potential as antiprotozoal agents (Ismail et al., 2004).
Synthesis and Structural Characterization
The synthesis and structural characterization of similar furan and pyridine-containing compounds have been extensively studied, demonstrating the versatility of these compounds as intermediates in organic synthesis. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its further transformation into thiazolo[5,4-f]quinoline derivatives via treatment with P2S5 in anhydrous pyridine showcases the potential for creating a variety of structurally diverse molecules with potential biological activities (El’chaninov & Aleksandrov, 2017).
Non-Linear Optical (NLO) Properties
Compounds bearing the furan and pyridine moieties have also been investigated for their non-linear optical properties and molecular docking analyses, suggesting their potential application in the development of materials with specific optical properties and as ligands in the design of new drugs targeting tubulin polymerization, which is a mechanism of action relevant to anticancer activity (Jayarajan et al., 2019).
Polymorphism and Pharmaceutical Applications
Polymorphism studies of related sulfapyridine derivatives, such as the discovery of new polymorphic forms obtained from different solvents, highlight the importance of such investigations for pharmaceutical applications, where different crystalline forms can have distinct physical properties and bioavailability profiles (Pan & Englert, 2013).
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of N-pyridyl derivatives of benzothiazine carboxamides has provided insights into the influence of the spatial arrangement of benzothiazine and pyridine fragments on their analgesic and anti-inflammatory properties, underscoring the potential of these compounds in the development of new therapeutic agents (Ukrainets et al., 2019).
Corrosion Inhibition
Furthermore, some derivatives have been evaluated as corrosion inhibitors for metals, suggesting an additional application in industrial settings where metal preservation is critical. The inhibitory effects of certain furan and pyridine-containing compounds against mild steel corrosion in acidic media have been documented, showing the potential for these molecules to be developed into effective corrosion inhibitors (Sappani & Karthikeyan, 2014).
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-12-4-2-6-15(20-12)21-17(22)14-7-8-16(25-14)26(23,24)19-11-13-5-3-9-18-10-13/h2-10,19H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXOLYFRDRDRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2443763.png)
![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-enamide](/img/structure/B2443764.png)
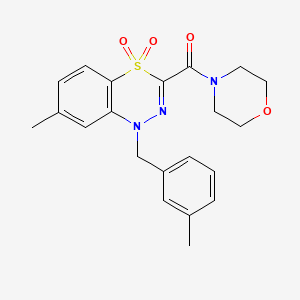
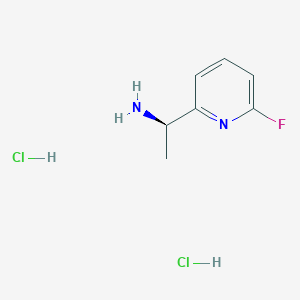

![Ethyl 2-[3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]-4-phenylthiophene-3-carboxylate](/img/structure/B2443773.png)
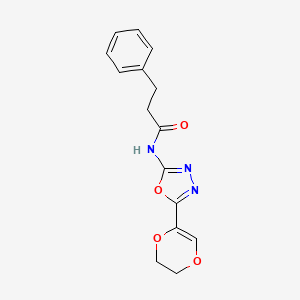
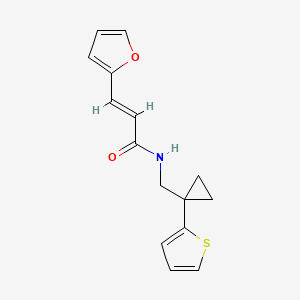
![2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate](/img/structure/B2443776.png)
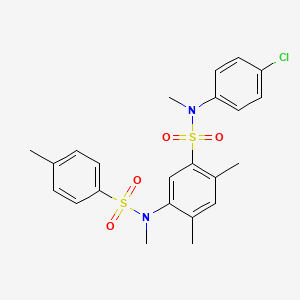

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2443780.png)
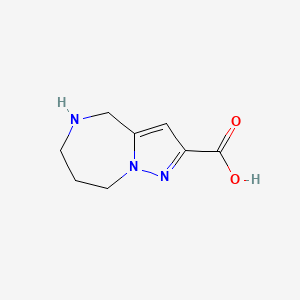
![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)